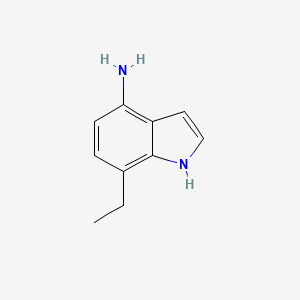
4-Amino 7-Ethylindole
Número de catálogo B8472790
Peso molecular: 160.22 g/mol
Clave InChI: LJLOWMKXNZRILK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05752982
Procedure details


4-nitro 7-ethylindoline was reduced in the same manner than 6-nitro 7-ethylindoline. 6 g of indole recrystallized from a ethylacetate/isopropylic ether (1/3) mixture were obtained.
Name
4-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
6-nitro 7-ethylindoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][NH:8]2)([O-])=O.[N+](C1C(CC)=C2C(CCN2)=CC=1)([O-])=O>>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([CH2:13][CH3:14])=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2
|
Inputs


Step One
|
Name
|
4-nitro 7-ethylindoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2CCNC2=C(C=C1)CC
|
Step Two
|
Name
|
6-nitro 7-ethylindoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCNC2=C1CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
6 g of indole recrystallized from a ethylacetate/isopropylic ether (1/3) mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C2C=CNC2=C(C=C1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
